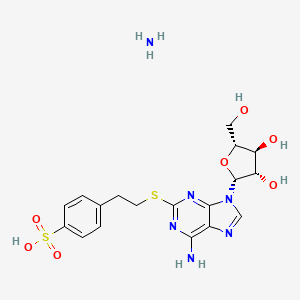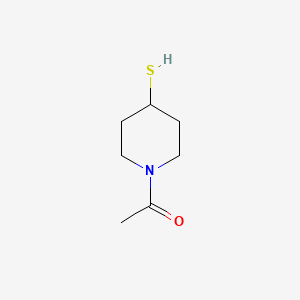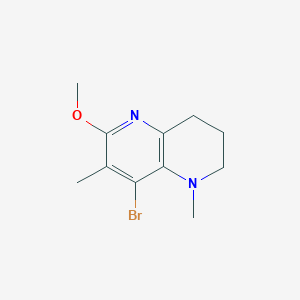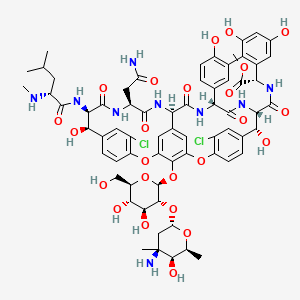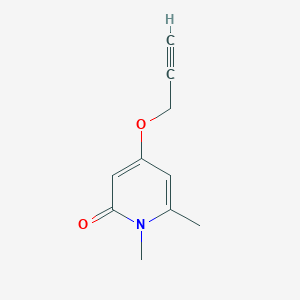
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one
説明
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one (DMPO) is a synthetic organic compound that has been increasingly studied in the recent years due to its potential applications in the scientific and medical fields. This compound has been found to have a variety of interesting properties, such as its ability to act as a radical scavenger, its chelating properties, and its ability to promote the formation of free radicals.
科学的研究の応用
Due to its interesting properties, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been studied for a variety of scientific applications. One of the most studied applications is its use as a radical scavenger. 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to have a high affinity for radicals and can be used to scavenge radicals from a variety of biological systems. This makes it a useful tool for studying the effects of free radicals on biological systems. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been studied for its potential use in drug delivery systems, due to its ability to chelate metal ions and form complexes with drugs.
作用機序
The mechanism of action of 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one is not fully understood, however, it is believed to work by binding to radicals and chelating metal ions. When 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one binds to a radical, it forms a stable complex that is not easily broken down. This allows it to scavenge radicals from a variety of biological systems. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to form complexes with metal ions, which can be used to deliver drugs to specific areas of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one are not fully understood, however, it has been found to have a variety of effects on biological systems. For example, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to increase the production of nitric oxide, which can be beneficial for increasing blood flow. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to have anti-inflammatory effects, which can be beneficial for reducing inflammation in the body.
実験室実験の利点と制限
The main advantage of using 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one in lab experiments is its ability to scavenge radicals from a variety of biological systems. This makes it a useful tool for studying the effects of free radicals on biological systems. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to form complexes with metal ions, which can be used to deliver drugs to specific areas of the body.
However, there are some limitations to using 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one in lab experiments. For example, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one is relatively expensive, which can make it difficult to use in large-scale experiments. Additionally, due to its chemical nature, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one can be toxic to some biological systems, so caution should be taken when using it in experiments.
将来の方向性
There are a number of potential future directions for 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one research. One potential direction is to explore its potential use as an antioxidant. 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could be studied for its potential use in drug delivery systems, due to its ability to chelate metal ions and form complexes with drugs. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could be studied for its potential use in cancer treatments, as it has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Finally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could be studied for its potential use in neurodegenerative disease treatments, as it has been found to increase the production of nitric oxide, which can be beneficial for increasing blood flow.
特性
IUPAC Name |
1,6-dimethyl-4-prop-2-ynoxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-4-5-13-9-6-8(2)11(3)10(12)7-9/h1,6-7H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZXRLBAULSRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472771.png)
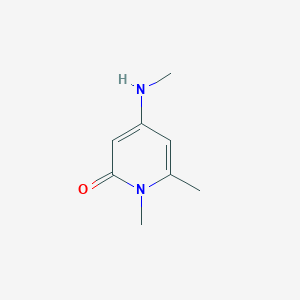
![3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1472777.png)

